molecular formula C6H7O6.Na<br>C6H7O6Na<br>C6H7NaO6 B1665280 Sodium ascorbate CAS No. 134-03-2

Sodium ascorbate

Cat. No.: B1665280
CAS No.: 134-03-2
M. Wt: 198.11 g/mol
InChI Key: PPASLZSBLFJQEF-RXSVEWSESA-M
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Description

Sodium ascorbate (C₆H₇NaO₆) is the sodium salt of ascorbic acid (vitamin C). It retains the antioxidant properties of ascorbic acid but has a neutral pH (~7.4), making it suitable for applications where acidity is detrimental, such as clinical dentistry or food preservation . Its primary roles include scavenging free radicals, inhibiting lipid oxidation, and acting as a reducing agent in biochemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ascorbate is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces this compound and carbon dioxide gas. The reaction can be represented as follows:

C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O\text{C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (this compound) + CO2 + H2O} C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O

After the reaction, the solution is allowed to settle, and the this compound is precipitated by adding isopropanol .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. Ascorbic acid is dissolved in water, and sodium bicarbonate is added gradually. The mixture is then agitated, and isopropanol is used to precipitate the this compound. The precipitate is filtered, washed with additional isopropanol, and dried under vacuum or in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Antioxidant Activity and Radical Scavenging

Sodium ascorbate neutralizes reactive oxygen species (ROS) by donating electrons, forming relatively stable intermediates.

Reaction with Hydroxyl Radical (OH∙)

  • Mechanism :

    AscH+OHAsc+H2O(k=1.1×1010M1s1)\text{AscH}^- + \text{OH}^∙ → \text{Asc}^{∙-} + \text{H}_2\text{O} \quad (k = 1.1 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1})

    The ascorbate radical (Asc^{∙-}) undergoes disproportionation to dehydroascorbic acid (DHA) and ascorbate :

    2Asc+H+AscH+DHA(k=2×105M1s1)2 \, \text{Asc}^{∙-} + \text{H}^+ → \text{AscH}^- + \text{DHA} \quad (k = 2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1})

Reaction with Superoxide (O₂∙−^{∙-}∙−)

  • Stoichiometry :

    AscH+O2Asc+HO2\text{AscH}^- + \text{O}_2^{∙-} → \text{Asc}^{∙-} + \text{HO}_2^-

Metal-Catalyzed Oxidation

Transition metals like Fe(III) and Cu(II) catalyze ascorbate oxidation, generating hydrogen peroxide (H₂O₂) and reactive intermediates.

Iron(III)-Mediated Oxidation :

Fe(III)+AscH+O2Fe(III)+H2O2+DHA\text{Fe(III)} + \text{AscH}^- + \text{O}_2 → \text{Fe(III)} + \text{H}_2\text{O}_2 + \text{DHA}

  • Rate Constant : 5.7×104M2s15.7 \times 10^4 \, \text{M}^{-2}\text{s}^{-1} (pH 2.8)

Copper(II)-Mediated Oxidation :

Cu(II)+AscH+O2Cu(II)+H2O2+DHA\text{Cu(II)} + \text{AscH}^- + \text{O}_2 → \text{Cu(II)} + \text{H}_2\text{O}_2 + \text{DHA}

  • Rate Constant : 2.8×106M2s12.8 \times 10^6 \, \text{M}^{-2}\text{s}^{-1} (pH 7.0)

Metal IonpHRate Constant (M⁻²s⁻¹)Primary Product
Fe(III)2.85.7×1045.7 \times 10^4H₂O₂
Cu(II)7.02.8×1062.8 \times 10^6H₂O₂

Reaction with Hydrogen Peroxide

This compound rapidly neutralizes H₂O₂ via redox titration, critical in applications like dental bleaching :

C6H7NaO6+H2O2C6H6NaO6+2H2O\text{C}_6\text{H}_7\text{NaO}_6 + \text{H}_2\text{O}_2 → \text{C}_6\text{H}_6\text{NaO}_6 + 2\text{H}_2\text{O}

  • Stoichiometry : 1:1 molar ratio.

  • Kinetics : Complete neutralization within 5 minutes at physiological pH .

Autoxidation and Degradation Pathways

In aqueous solutions, this compound undergoes pH-dependent autoxidation, forming DHA and oxalate :

Autoxidation Mechanism :

AscH+O2DHA+H2O2\text{AscH}^- + \text{O}_2 → \text{DHA} + \text{H}_2\text{O}_2

  • pH Sensitivity : Accelerates at pH > 6.0 due to increased deprotonation .

Oxalate Formation :

Under aerobic conditions with Cu(II):

AscH+O2Cu(II)Oxalate+CO2\text{AscH}^- + \text{O}_2 \xrightarrow{\text{Cu(II)}} \text{Oxalate} + \text{CO}_2

Cross-Coupling of Disulfides :

In Cu(I)-catalyzed reactions:

Ar-I+RSSRCu(I), AscHAr-SR\text{Ar-I} + \text{RSSR} \xrightarrow{\text{Cu(I), AscH}^-} \text{Ar-SR}

  • Function : Reduces Cu(II) to Cu(I), sustaining catalytic cycles.

Reactivity with Acids

As a weak base, this compound reacts with strong acids to regenerate ascorbic acid :

C6H7NaO6+HClC6H8O6+NaCl\text{C}_6\text{H}_7\text{NaO}_6 + \text{HCl} → \text{C}_6\text{H}_8\text{O}_6 + \text{NaCl}

Stability in Formulations

  • Aqueous Solutions : Rapid oxidation at pH > 6.0, necessitating oxygen-free storage .

  • Solid Form : Stable under inert atmospheres but hygroscopic.

This compound’s chemical versatility stems from its dual roles as a reductant and nucleophile, influenced by pH, oxygen availability, and catalytic metals. Its applications range from mitigating oxidative stress in biological systems to enabling sustainable synthetic methodologies.

Scientific Research Applications

Antioxidant Properties

Sodium ascorbate acts as a potent antioxidant, protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS). Its ability to donate electrons makes it effective in neutralizing free radicals, which is crucial in preventing cellular damage associated with chronic diseases and aging .

Cancer Treatment

Research has indicated that this compound may enhance the efficacy of certain chemotherapeutic agents. In vitro studies have shown that it can reduce tumor cell growth when used in combination with other treatments, suggesting potential as an adjunct therapy in cancer management .

Dental Applications

A recent study evaluated the effects of this compound applied after in-office tooth bleaching. The application significantly reduced hydrogen peroxide penetration into the pulp chamber and improved microtensile bond strength to resin-enamel interfaces, indicating its protective role during dental procedures .

Study FocusThis compound ConcentrationKey Findings
Tooth Bleaching10%Reduced HP penetration; improved bond strength; decreased color change interference

Food Additive

This compound is approved as a food additive (E 301) and is commonly used to enhance the nutritional value of food products by providing vitamin C. It serves as an antioxidant in various formulations, preventing oxidation and extending shelf life without compromising safety .

Infant Nutrition

In infant formulae, this compound is utilized to meet the required vitamin C levels essential for growth and development. The European Food Safety Authority (EFSA) has confirmed its safety at specified usage levels, ensuring that it contributes positively to the nutritional profile of these products .

Application AreaRecommended UsageSafety Assessment
Infant Formula62-221 mg/l vitamin CNo safety concerns reported

Cosmetic Applications

This compound is frequently incorporated into skincare products due to its antioxidant properties, which help protect skin cells from oxidative damage caused by UV radiation and pollution. Its use in anti-aging formulations aims to improve skin texture and reduce signs of aging .

Encapsulation Techniques

To enhance stability and bioavailability, various encapsulation methods have been developed for this compound. These include:

  • Thermal Phase Separation
  • Solvent Evaporation
  • Spray Drying

These techniques aim to protect this compound from degradation during storage and improve its release profiles in pharmaceutical applications .

Case Study: Cancer Treatment Synergy

A study investigated the synergistic effects of this compound combined with vitamin K3 on human tumor cells. Results indicated a significant reduction in cell viability when both compounds were administered together compared to controls, highlighting the potential for combination therapies in oncology .

Case Study: Dental Health

In a clinical trial involving dental patients undergoing bleaching treatments, the application of this compound post-treatment was shown to significantly mitigate tooth sensitivity while maintaining aesthetic outcomes, suggesting its practical application in dental practice .

Comparison with Similar Compounds

2.1. Sodium Ascorbate vs. Ascorbic Acid
Parameter This compound Ascorbic Acid
pH 7.4 (neutral) 1.8 (acidic)
Antioxidant Activity Comparable to ascorbic acid High, but limited by acidity
Applications Dental bonding post-bleaching , food preservation Dietary supplements, acidic formulations
Clinical Use Preferred due to neutral pH Limited by mucosal irritation

Key Findings :

  • This compound restores bond strength of composite resin to bleached dentin by neutralizing oxidative residues, outperforming calcium hydroxide .
  • In cytotoxicity studies, this compound and ascorbic acid exhibit similar antitumor activity in vitro but differ in mechanisms. This compound’s activity is less affected by iron or cysteine, whereas ascorbic acid is highly sensitive to these agents .
2.2. This compound vs. Rosemary Extract
Parameter This compound Rosemary Extract
Color Stability Superior in meat (lower MetMb formation, slower a* value decline) Inferior in color preservation
Lipid Oxidation Moderate inhibition (TBARS: 0.10±0.12) Strong inhibition (TBARS: 0.07±0.02)
Mechanism Direct free radical scavenging Phenolic compounds with multifunctional antioxidant modes

Key Findings :

  • In meat preservation, this compound outperforms rosemary extract in maintaining red color and reducing metmyoglobin (MetMb) formation . However, rosemary extract is superior in inhibiting lipid oxidation, attributed to its phenolic diversity .
  • Conflicting studies exist: Djenane et al. (2002) reported rosemary combined with vitamin C as more effective, while Sanchez-Escalante et al.
2.3. This compound vs. Calcium Ascorbate
Parameter This compound Calcium Ascorbate
Sodium Reduction Not applicable Used in low-sodium meat products (replaces NaCl)
Function Antioxidant, pH stabilizer Sodium reduction, texture preservation
Performance N/A F1 formulation (2:1:1 ratio with potassium lactate and MgCl₂) improved myofibrillar protein solubility and water retention

Key Findings :

  • Calcium ascorbate is part of salt-replacement blends in low-sodium meat processing, reducing sodium content by 28% while maintaining microstructure and flavor .
2.4. This compound vs. Sodium 5,6-Benzylidene-L-Ascorbate (SBA)
Parameter This compound SBA
Antitumor Activity Necrosis in most cell lines Apoptosis in leukemic cells
In Vivo Efficacy Inactive in hepatocellular carcinoma Induces tumor degeneration
Mechanistic Sensitivity Sensitive to iron, cysteine, catalase Resistant to iron/cysteine inhibition

Key Findings :

  • SBA demonstrates superior in vivo antitumor activity and resistance to metabolic interference, making it a promising candidate for cancer therapy compared to this compound .
2.5. This compound vs. Halogenated Furanones
Parameter This compound Halogenated Furanones
QS Inhibition Inhibits Vibrio campbellii virulence (bioluminescence, biofilm formation) Potent QS inhibition but toxic to eukaryotes
Safety Low toxicity, aquaculture-compatible High toxicity limits practical use

Key Findings :

  • This compound reduces Vibrio campbellii virulence by 20–33% (AQSI index) at 5–10 mg/mL without bactericidal effects, making it safer than halogenated furanones .

Toxicological and Regulatory Considerations

  • Tumor Promotion: High-dose this compound promotes bladder carcinogenesis in rats post-initiation, similar to sodium saccharin. This effect is pH-dependent and inhibited by urinary acidification (e.g., NH₄Cl) .
  • Urinary Effects: Chronic high doses induce urothelial hyperplasia and renal calcification in rats, a species-specific phenomenon .

Biological Activity

Sodium ascorbate, the sodium salt of ascorbic acid (vitamin C), is widely recognized for its biological activities, particularly its antioxidant properties and its role in various biochemical processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health and disease.

Antioxidant Properties

This compound functions primarily as an antioxidant , scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It plays a crucial role in maintaining redox homeostasis within cells, which is essential for proper cellular function and prevention of oxidative damage.

  • Mechanism : this compound reduces Fe(III) to Fe(II), facilitating iron uptake via the DMT1 transporter, thereby supporting essential cellular functions such as oxygen transport and energy metabolism .
  • Impact on Oxidative Stress : Studies have demonstrated that this compound significantly reduces levels of hydrogen peroxide and superoxide anions in various cell types, including HepG2 liver cells, thereby mitigating oxidative damage .

Cytotoxic Effects in Cancer Cells

Recent research indicates that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This unique property has garnered attention for its potential therapeutic applications.

  • Caspase Activation : In vitro studies show that this compound can activate caspases (caspase-3, -8, and -9) in HepG2 cells, promoting apoptosis in cancerous cells. However, it inhibits these pathways in normal hepatic cells, suggesting a targeted approach to cancer treatment .
  • Inflammatory Pathway Modulation : this compound has been found to attenuate the activation of the NFκB pathway and reduce tumor necrosis factor-alpha (TNF-α) levels in hepatocellular carcinoma (HCC) models. This anti-inflammatory effect may further contribute to its cytotoxic properties against tumor cells .

Biochemical Activities

This compound serves as a cofactor for numerous enzymes involved in critical biological processes:

  • Gene Expression and Differentiation : It is essential for the activity of dioxygenases that regulate gene expression and histone demethylation, influencing cellular differentiation and development .
  • Extracellular Matrix Formation : Ascorbate plays a vital role in collagen synthesis and extracellular matrix formation, which are crucial for tissue repair and regeneration .

Case Studies

Several studies have explored the effects of this compound on various health conditions:

  • Cancer Treatment : A randomized trial assessed the effects of antioxidant vitamins, including this compound, on patients undergoing radiation therapy for head and neck cancers. The study found that this compound may help mitigate acute radiation-induced side effects .
  • Oxidative DNA Damage : In a study examining the protective effects of this compound against oxidative DNA damage induced by nitrosamines, it was shown that this compound significantly reduced DNA strand breaks and oxidative modifications in HepG2 cells .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityMechanism/EffectReference
Antioxidant ActivityScavenges ROS; reduces oxidative stress
Cytotoxicity in Cancer CellsActivates apoptotic pathways selectively
Inhibition of InflammationReduces NFκB activation; lowers TNF-α levels
Gene RegulationCofactor for dioxygenases; influences gene expression
DNA ProtectionReduces oxidative DNA damage

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying sodium ascorbate in biological samples?

  • Methodological Answer : Use spectrophotometric assays to track ascorbate oxidation at 290 nm, as demonstrated in ascorbate peroxidase (APX) activity studies. For example, prepare a reaction mixture with 50 mM phosphate buffer (pH 7.0), 0.25 mM this compound, and 5 mM H₂O₂. Initiate the reaction with H₂O₂ and measure absorbance changes over time . Pair this with high-performance liquid chromatography (HPLC) for validation, especially in complex matrices like plant tissues or cell lysates. Ensure calibration curves are constructed using pure this compound standards.

Q. How should this compound concentrations be optimized in antioxidant studies?

  • Methodological Answer : Employ factorial experimental designs with varying this compound concentrations (e.g., 1–15 mM) and replication (≥3 replicates per treatment). For instance, in lipid oxidation studies, compare this compound against other antioxidants (e.g., rosemary extract) at multiple doses, using ANOVA followed by post hoc tests (e.g., Tukey’s test) to identify significant differences . Include controls without antioxidants to establish baseline oxidation rates.

Q. What statistical approaches are appropriate for analyzing this compound’s effects in in vitro models?

  • Methodological Answer : Apply ANOVA for comparing means across treatment groups, as seen in studies analyzing α-synuclein aggregation in C. elegans. Report p-values with Bonferroni corrections for multiple comparisons. Use software like Sisvar or R for analysis, and include raw data in appendices for transparency .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s pro-oxidant vs. antioxidant effects?

  • Methodological Answer : Contextualize results by assessing experimental conditions (e.g., pH, metal ion presence, and oxygen levels). For example, this compound acts as a pro-oxidant in the presence of Fe³⁺ due to Fenton reactions. Replicate conflicting studies under standardized conditions, and use electron paramagnetic resonance (EPR) to detect free radical intermediates .

Q. What protocols ensure reproducibility in this compound-based enzyme activity assays (e.g., APX)?

  • Methodological Answer : Standardize enzyme extraction protocols (e.g., homogenization buffers with 0.1 mM EDTA to chelate metal ions) and pre-incubate samples to stabilize APX. Validate assays via negative controls (e.g., heat-inactivated enzymes) and report activity in units per mg protein (µmol ascorbate oxidized/min/mg) .

Q. How can this compound be integrated into multi-antioxidant systems to study synergistic effects?

  • Methodological Answer : Design experiments combining this compound with glutathione or NADPH, as seen in plant stress tolerance studies. Use isobolographic analysis to quantify synergy. For example, pre-treat samples with this compound and measure glutathione redox ratios via LC-MS/MS .

Q. What strategies mitigate this compound degradation in long-term in vivo studies?

  • Methodological Answer : Stabilize this compound via light-protected storage, acidic buffers (pH < 3), or encapsulation (e.g., liposomes). Monitor degradation kinetics via periodic HPLC sampling and adjust dosing schedules accordingly. Reference studies in C. elegans where 1–15 mM doses maintained efficacy over 48-hour periods .

Q. Data Reporting & Experimental Design

Q. How should this compound research address potential biases in experimental design?

  • Methodological Answer : Implement blinding during data collection and analysis, particularly in subjective endpoints (e.g., visual scoring of oxidation). Use completely randomized designs (CRD) with block randomization for heterogeneous samples, as seen in seed treatment studies .

Q. What frameworks guide the formulation of this compound-specific research questions?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: “In Arabidopsis thaliana (P), does 5 mM this compound (I) compared to no treatment (C) reduce H₂O₂ levels (O) after 24 hours (T)?” .

Q. How can researchers adapt methodologies for this compound studies in emerging model organisms?

  • Methodological Answer : Conduct pilot dose-response assays to establish non-toxic ranges. For novel organisms (e.g., extremophiles), modify buffer systems to match physiological conditions. Reference protocols from established models like C. elegans or Arabidopsis .

Properties

IUPAC Name

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate
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InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1
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InChI Key

PPASLZSBLFJQEF-RXSVEWSESA-M
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Molecular Formula

C6H7O6.Na, C6H7O6Na, C6H7NaO6
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Related CAS

50-81-7 (Parent)
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DSSTOX Substance ID

DTXSID0020105
Record name Sodium L-ascorbate
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Molecular Weight

198.11 g/mol
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Physical Description

Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline]
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether
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Color/Form

Minute crystals, Minute white to yellow crystals

CAS No.

134-03-2, 58657-35-5
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Record name SODIUM ASCORBATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S033EH8359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sodium ascorbate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

424 °F (decomposes) (NTP, 1992), 218 °C decomposes
Record name SODIUM ASCORBATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium ascorbate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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